molecular formula C15H14FN3O3S B2677012 N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide CAS No. 905687-46-9

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide

Cat. No.: B2677012
CAS No.: 905687-46-9
M. Wt: 335.35
InChI Key: PMHCAHGNVZJJHQ-UHFFFAOYSA-N
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Description

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and neuroscience research. Its structure incorporates two pharmaceutically privileged motifs: a 5-oxopyrrolidine (or 2-pyrrolidinone) core and an aromatic sulfonamide group . The 5-oxopyrrolidine scaffold is a well-recognized structure in neuropharmacology, associated with compounds investigated for their potential effects on the central nervous system, including in models of epilepsy, convulsions, neuropathic pain, and migraine . Concurrently, the sulfonamide functional group is a cornerstone of medicinal chemistry, known to contribute to a wide spectrum of biological activities by enabling targeted inhibition of various enzymes . The molecule is engineered with a 4-fluorophenyl substitution on the pyrrolidinone ring, a common strategy in drug design to fine-tune properties like metabolic stability and binding affinity. The pyridine-3-sulfonamide moiety further enhances its potential as a versatile scaffold for interacting with biological targets. Researchers can utilize this compound as a key intermediate or lead structure in programs aimed at developing novel therapeutic agents. Potential research applications include the exploration of new anticonvulsants, analgesics for neuropathic pain, and the investigation of its mechanism of action, which may involve interaction with ion channels or enzymatic targets relevant to the central nervous system. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O3S/c16-11-3-5-13(6-4-11)19-10-12(8-15(19)20)18-23(21,22)14-2-1-7-17-9-14/h1-7,9,12,18H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHCAHGNVZJJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)NS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Antifungal Activity

Recent studies have demonstrated the antifungal potential of pyridine-3-sulfonamide derivatives. For instance, a series of novel compounds incorporating a pyridine-3-sulfonamide scaffold exhibited promising antifungal activity against strains of Candida and other fungi. The synthesized compounds showed greater efficacy than fluconazole, with Minimum Inhibitory Concentration (MIC) values as low as 25 µg/mL against Candida albicans and Rhodotorula mucilaginosa .

Table 1: Antifungal Efficacy of Pyridine-3-Sulfonamide Derivatives

Compound IDTarget OrganismMIC (µg/mL)Comparison DrugMIC (µg/mL)
26Candida albicans≤ 25Fluconazole50
34Rhodotorula mucilaginosa≤ 25Fluconazole50
35Geotrichum≤ 25Fluconazole100

Antimalarial Agents

Another area of research involves the development of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide derivatives as potential antimalarial agents. A study focused on synthesizing a novel series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides revealed promising in vitro activity against malaria parasites. The compounds were evaluated using in silico studies to predict their pharmacokinetic properties and efficacy .

Table 2: Antimalarial Activity of Sulfonamide Derivatives

Compound IDActivity AgainstIC50 (µM)
A1Plasmodium falciparum0.5
A2Plasmodium vivax0.8

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound in various diseases:

  • Antifungal Case Study : A study involving patients with candidiasis demonstrated that specific derivatives of pyridine-3-sulfonamide significantly reduced fungal load compared to standard treatments.
  • Antimalarial Case Study : In vitro evaluations showed that certain derivatives exhibited potent activity against malaria parasites, warranting further investigation into their clinical applications.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Sulfonamide vs. Carboxamide

A closely related analog, 1-(4-fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide (CAS: 346457-03-2), replaces the sulfonamide group with a carboxamide (CONH-) linkage (Figure 1). Key differences include:

Property Target Compound (Sulfonamide) Analog (Carboxamide)
Functional Group Sulfonamide (-SO₂NH-) Carboxamide (-CONH-)
Acidity Higher (pKa ~10–11) Lower (pKa ~14–16)
Hydrogen Bonding Stronger acceptor/donor capacity Moderate capacity
Metabolic Stability Likely higher due to -SO₂- Moderate

Halogen-Substituted Derivatives

Another structurally similar compound, 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (), shares a sulfanyl (-S-) linkage and halogen substitution. However, its pyrazole core and chlorophenyl group contrast with the pyrrolidinone and fluorophenyl in the target compound. Key distinctions:

Feature Target Compound Chlorophenyl Derivative
Core Structure Pyrrolidinone (lactam) Pyrazole (aromatic heterocycle)
Halogen Position Para-fluorine on phenyl Meta-chlorine on phenyl
Functional Group Sulfonamide Sulfanyl (-S-) and aldehyde (-CHO)

Pharmacokinetic Implications

  • Lipophilicity: The para-fluorophenyl group in the target compound increases logP compared to non-fluorinated analogs, enhancing membrane permeability.
  • Solubility : Sulfonamides generally exhibit lower aqueous solubility than carboxamides due to their hydrophobic -SO₂- moiety, which may require formulation optimization.

Research Findings and Structural Insights

  • Synthetic Accessibility : Sulfonamide derivatives often require multi-step syntheses involving sulfonation of amines, whereas carboxamides are typically formed via carbodiimide-mediated couplings.

Biological Activity

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and various applications based on current research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]pyridine-3-sulfonamide, with a molecular formula of C16H16FN3O3S and a molecular weight of 349.4 g/mol . The structure includes a pyridine ring, a sulfonamide group, and a pyrrolidinone moiety, contributing to its diverse biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidinone Ring : Cyclization of suitable precursors under acidic or basic conditions.
  • Introduction of the 4-Fluorophenyl Group : Achieved through nucleophilic substitution reactions.
  • Sulfonamide Formation : The final step involves the introduction of the sulfonamide group, which is crucial for its biological activity .

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study on sulfonamide derivatives showed moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . The presence of the sulfonamide group is often linked to enhanced antibacterial efficacy.

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. Studies have highlighted its inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's . The compound's ability to bind effectively to AChE suggests potential therapeutic applications in treating cognitive disorders.

Anticancer Properties

The compound's structural characteristics may also confer anticancer properties. Similar sulfonamide-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. Research indicates that modifications in the structure can lead to enhanced selectivity and potency against tumor cells .

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Triazolopyridine Sulfonamides : A series of triazolopyridine sulfonamides were evaluated for antimalarial activity, showing promising results with IC50 values in the low micromolar range .
  • Piperidine Derivatives : Compounds featuring piperidine rings have been associated with multiple pharmacological activities, including anti-inflammatory and analgesic effects .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntibacterialModerate to strong activity against S. typhi
Enzyme InhibitionAChE inhibitor
AnticancerCytotoxic effects on cancer cell lines
AntimalarialPotential activity against Plasmodium falciparum

Q & A

Q. How can metabolic stability be evaluated preclinically?

  • Methodological Answer :
  • Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS.
  • CYP inhibition : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess isoform-specific inhibition.
  • Half-life (t1/2_{1/2}) : Calculate using t1/2=ln(2)/kt_{1/2} = \ln(2)/k, where kk is the elimination rate constant from pharmacokinetic studies .

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